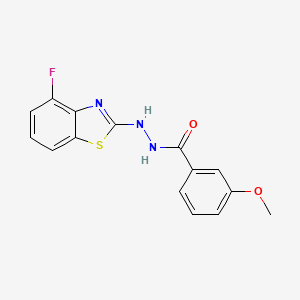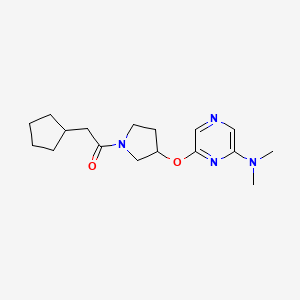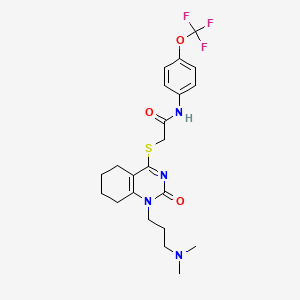![molecular formula C9H6F3N3O2 B2737297 1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 2416243-13-3](/img/structure/B2737297.png)
1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione is a chemical compound with the CAS Number: 2416243-13-3 . It has a molecular weight of 245.16 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F3N3O2/c1-15-6-5(7(16)14-8(15)17)2-4(3-13-6)9(10,11)12/h2-3H,1H3,(H,14,16,17) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 245.16 .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Pyrido[2,3-d]pyrimidines, the class of compounds to which EN300-26666594 belongs, have been identified as potential anticancer agents . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antibacterial Applications
Pyrido[2,3-d]pyrimidines have also been found to exhibit antibacterial activities . The trifluoromethyl group in particular has been associated with a broad spectrum of activities, including antibacterial effects .
CNS Depressive Applications
This class of compounds has been associated with CNS depressive activities . This suggests potential applications in the treatment of conditions related to the central nervous system.
Anticonvulsant Applications
Pyrido[2,3-d]pyrimidines have been found to exhibit anticonvulsant activities . This suggests potential applications in the treatment of seizure disorders.
Antipyretic Applications
These compounds have also been associated with antipyretic activities . This suggests potential applications in the treatment of fever.
Insecticidal Applications
Trifluoromethyl pyrimidine derivatives have shown moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda .
Antifungal Applications
Some trifluoromethyl pyrimidine derivatives have exhibited good in vitro antifungal activities against several fungi at 50 μg/ml .
Potential in Drug Design
The unique structure of pyrido[2,3-d]pyrimidines makes them an important scaffold in medicinal chemistry . They can be used in the design of new selective, effective, and safe drugs for various diseases and disorders .
Eigenschaften
IUPAC Name |
1-methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-15-6-5(7(16)14-8(15)17)2-4(3-13-6)9(10,11)12/h2-3H,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYBCGORVCFGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(F)(F)F)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2737214.png)
![Ethyl 5-[(2,6-difluorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2737216.png)

![3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737219.png)
![3-chloro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2737221.png)
![N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2737222.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737225.png)
![Ethyl 4-(2-methoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2737226.png)

![3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2737228.png)
![2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2737230.png)


![N-cyclopentyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2737234.png)